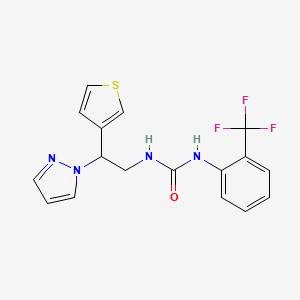

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Description

1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS: 2034495-64-0) is a urea-based small molecule with a molecular formula of C₁₇H₁₅F₃N₄OS and a molecular weight of 380.4 g/mol . The structure features a central urea (-NH-C(=O)-NH-) linkage connecting two distinct moieties:

Aryl group: A 2-(trifluoromethyl)phenyl substituent, which introduces hydrophobicity and electron-withdrawing properties.

Ethyl bridge: A branched ethyl chain bearing a thiophen-3-yl group and a 1H-pyrazol-1-yl group.

The compound’s Smiles notation, O=C(NCC(c1ccsc1)n1cccn1)Nc1ccccc1C(F)(F)F, highlights its stereoelectronic complexity.

Properties

IUPAC Name |

1-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N4OS/c18-17(19,20)13-4-1-2-5-14(13)23-16(25)21-10-15(12-6-9-26-11-12)24-8-3-7-22-24/h1-9,11,15H,10H2,(H2,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCVYWVNFCKGLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole and thiophene intermediates, followed by their coupling and subsequent urea formation.

Synthesis of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Synthesis of Thiophene Intermediate: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

Coupling Reaction: The pyrazole and thiophene intermediates are then coupled using a suitable linker, such as an alkyl halide, under basic conditions.

Urea Formation: The final step involves the reaction of the coupled intermediate with an isocyanate or a carbodiimide to form the urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Tin(II) chloride, catalytic hydrogenation.

Bases: Sodium hydride, potassium tert-butoxide.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea . For instance, research has shown that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. A notable study reported IC50 values in the low micromolar range for these compounds, indicating potent activity against cancer cells .

Case Study: Cytotoxicity Against HeLa Cells

A study investigating the cytotoxic effects of pyrazole derivatives on HeLa cells demonstrated that certain derivatives resulted in a significant reduction in cell viability, with mechanisms involving apoptosis induction and cell cycle arrest at the sub-G1 phase .

Antimicrobial Properties

The presence of thiophene and pyrazole moieties in this compound suggests potential antimicrobial activity. Comparative studies have indicated that similar compounds exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell membranes, leading to cell death .

Case Study: Antibacterial Activity

In a study evaluating the antibacterial efficacy of pyrazole-based compounds, several derivatives showed minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents .

Enzyme Inhibition

The structural features of This compound suggest its potential as an enzyme inhibitor. The interaction between the compound’s functional groups and enzyme active sites could lead to therapeutic effects in diseases where specific enzyme activity is implicated, such as cancer or inflammation .

Antiepileptic Potential

Research has also explored the potential of pyrazole derivatives as antiepileptic agents. Urea and thiourea derivatives have been shown to exhibit anticonvulsant activity through mechanisms involving interaction with binding sites on neuronal receptors.

Experimental Findings

In rodent models, certain pyrazole derivatives displayed significant protection against seizures induced by pentylenetetrazol, suggesting their viability as candidates for further development as antiepileptic drugs.

Mechanism of Action

The mechanism of action of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyrazole and thiophene rings may participate in π-π stacking interactions or hydrogen bonding with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to urea derivatives and analogs with shared functional groups or structural motifs.

Urea Derivatives with Aromatic Substituents

Key Observations :

- The target compound’s pyrazole-thiophene-ethyl bridge distinguishes it from simpler aryl-urea analogs (e.g., 9e, 9f), which incorporate piperazine-thiazole systems for enhanced hydrogen-bonding capacity .

- Trifluoromethyl groups are common in all compounds, contributing to metabolic stability and lipophilicity.

Thiourea Analogs

Key Observations :

- Replacing urea’s carbonyl oxygen with sulfur (thiourea) alters hydrogen-bonding patterns. The thiourea in forms centrosymmetric dimers via N–H⋯S interactions , whereas urea derivatives typically engage in N–H⋯O bonding. This may impact solubility and crystal packing.

Ethyl-Bridge Modifications

Key Observations :

- However, this substitution eliminates the pyrazole’s hydrogen-bond acceptor sites.

Complex Urea Derivatives

Key Observations :

- The target compound’s simpler structure (MW 380.4) contrasts with highly complex derivatives like 3d (MW 788.3), which may face challenges in synthetic scalability and bioavailability.

Biological Activity

The compound 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic molecule featuring a combination of pyrazole, thiophene, and urea functionalities. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 357.35 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially influencing the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzymatic Inhibition : The urea moiety can act as a scaffold for binding to enzymes, such as carbonic anhydrase and epoxide hydrolase. Compounds with similar structures have shown inhibitory activity against these enzymes, which are involved in critical physiological processes .

- Antimicrobial Activity : Studies indicate that pyrazole and thiophene derivatives exhibit moderate antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Biological Activity Data

The following table summarizes key findings from research on similar compounds that may provide insights into the biological activity of this compound:

Case Studies

Recent studies have highlighted the efficacy of similar compounds in various biological assays:

- Anticancer Activity : A study involving derivatives of pyrazolyl-ureas demonstrated significant anticancer effects in vitro. The compounds induced apoptosis in cancer cell lines through modulation of apoptotic pathways .

- Antimicrobial Testing : Compounds structurally related to the target compound were evaluated for their antimicrobial properties. Results indicated effective inhibition against pathogenic bacteria, suggesting potential use as therapeutic agents .

- Inflammation Models : In vivo studies showed that certain derivatives exhibited anti-inflammatory effects by inhibiting cytokine production in lipopolysaccharide-stimulated macrophages, indicating their potential for treating inflammatory diseases.

Q & A

Q. What synthetic strategies are recommended for preparing this compound with high purity?

The synthesis involves multi-step reactions, typically starting with the formation of pyrazole and thiophene intermediates, followed by coupling with the trifluoromethylphenyl urea moiety. Key steps include:

- Pyrazole-thiophene ethyl intermediate : Formed via nucleophilic substitution or Suzuki coupling under reflux in solvents like ethanol or DMF .

- Urea coupling : Reacting the intermediate with 2-(trifluoromethyl)phenyl isocyanate in the presence of a base (e.g., triethylamine) to ensure regioselectivity .

- Purification : Recrystallization or column chromatography is critical to isolate the final product with >95% purity .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- NMR spectroscopy : 1H/13C NMR confirms the integration of pyrazole, thiophene, and urea protons .

- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+) .

- HPLC : Purity analysis using reverse-phase columns (C18) with UV detection at 254 nm .

- TLC : Monitors reaction progress using silica gel plates and ethyl acetate/hexane eluents .

Q. What solvents and reaction conditions optimize coupling efficiency during synthesis?

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in urea formation, while ethanol is preferred for reflux steps .

- Temperature : Controlled heating (70–100°C) prevents decomposition of sensitive groups like the trifluoromethyl moiety .

- Catalysts : Lewis acids (e.g., ZnCl2) may accelerate heterocyclic ring formation .

Advanced Research Questions

Q. How can researchers resolve regioselectivity challenges during pyrazole-thiophene coupling?

Regioselectivity in pyrazole-thiophene bond formation depends on:

- Substituent electronic effects : Electron-withdrawing groups on pyrazole direct coupling to specific positions. Computational modeling (DFT) predicts reactive sites .

- Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with tailored ligands improves selectivity .

- In situ monitoring : Real-time FTIR or NMR detects intermediates, allowing adjustment of reaction parameters .

Q. What methodologies address contradictory biological activity data in urea derivatives?

Discrepancies between in vitro and in vivo results can arise from:

- Metabolic stability : Evaluate hepatic microsomal assays to identify rapid degradation pathways .

- Off-target effects : Use CRISPR-Cas9 knockout models to isolate target-specific activity .

- Structural analogs : Compare bioactivity of derivatives with modified thiophene/trifluoromethyl groups to pinpoint pharmacophores .

Q. How do structural modifications to the thiophene or trifluoromethyl groups affect bioactivity?

- Thiophene substitution : Replacing thiophen-3-yl with thiophen-2-yl alters π-stacking interactions with target proteins, as shown in molecular docking studies .

- Trifluoromethyl position : Ortho-substitution on the phenyl ring enhances steric hindrance, reducing off-target binding in kinase assays .

- SAR studies : Derivatives with methyl or chloro substituents on thiophene show 2–5× differences in IC50 values against cancer cell lines .

Q. What computational approaches predict target interactions for this compound?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinases or GPCRs, guided by crystal structures (PDB) .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify key hydrogen bonds with urea NH groups .

- QSAR models : Correlate substituent electronegativity with activity using Hammett parameters .

Data Contradiction Analysis

Q. How to interpret conflicting enzyme inhibition data across studies?

Discrepancies may stem from:

- Assay conditions : Variations in pH (e.g., 7.4 vs. 6.8) or ionic strength alter urea protonation states .

- Enzyme isoforms : Test selectivity panels (e.g., kinase profiling with 100+ isoforms) to rule out isoform-specific effects .

- Redox interference : Thiophene’s susceptibility to oxidation under assay conditions may generate false positives; include antioxidant controls (e.g., ascorbate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.